Dihexyldimethoxysilane
Description
Diethoxydimethylsilane (CAS 78-62-6), with the molecular formula C₆H₁₆O₂Si and a molecular weight of 148.28 g/mol, is a colorless liquid with a boiling point of 114°C . It is characterized by two ethoxy (-OCH₂CH₃) and two methyl (-CH₃) groups bonded to a central silicon atom. This organosilicon compound is soluble in organic solvents like ethanol and acetone but insoluble in water . Its IUPAC name is diethoxy(dimethyl)silane, and it is widely used as a precursor in silicone polymer synthesis, coatings, and crosslinking agents due to its hydrolytic stability and reactivity with hydroxyl groups . Regulatory information includes its EC number 201-127-6 and RTECS identifier VV3590000, with safety guidelines emphasizing proper ventilation and handling to avoid inhalation or skin contact .
Properties
CAS No. |
126990-43-0 |
|---|---|
Molecular Formula |
C14H32O2Si |
Molecular Weight |
260.49 g/mol |
IUPAC Name |
dihexyl(dimethoxy)silane |
InChI |
InChI=1S/C14H32O2Si/c1-5-7-9-11-13-17(15-3,16-4)14-12-10-8-6-2/h5-14H2,1-4H3 |
InChI Key |
CYICXDQJFWXGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexyldimethoxysilane can be synthesized through the hydrosilylation of hexene with dimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yieldThe reaction mixture is then heated to the desired temperature and maintained until the reaction is complete .
Chemical Reactions Analysis
Types of Reactions
Dihexyldimethoxysilane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions to replace the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Siloxanes with different substituents.
Scientific Research Applications
Dihexyldimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants
Mechanism of Action
Dihexyldimethoxysilane exerts its effects through the formation of siloxane bonds. The methoxy groups are hydrolyzed to form silanols, which then condense to form siloxane bonds. This process is catalyzed by acids or bases and involves the formation of a three-dimensional network of siloxane bonds, providing the compound with its unique properties .
Comparison with Similar Compounds
Reactivity
- Diethoxydimethylsilane : Ethoxy groups confer slower hydrolysis compared to methoxy-substituted analogs, making it suitable for controlled polymer synthesis .
- Dimethoxymethylvinylsilane : The vinyl group enables crosslinking via free-radical polymerization, enhancing its utility in adhesives .
- Dimethoxydiphenylsilane : Aromatic phenyl groups improve thermal stability, ideal for high-temperature resins .
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